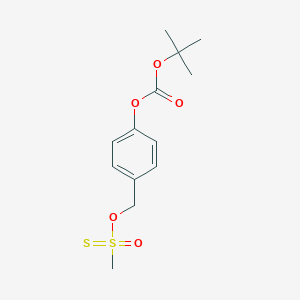

O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate

Description

O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate is a synthetic sulfonothioate ester characterized by a tert-butoxycarbonyl (Boc)-protected benzyloxy group linked to a methanesulfonothioate moiety. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the development of prodrugs or protected thiol derivatives. The Boc group serves as a critical protecting agent, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. Its molecular structure combines steric bulk from the tert-butyl group with the electrophilic reactivity of the sulfonothioate, making it valuable in controlled-release applications and peptide chemistry .

Properties

Molecular Formula |

C13H18O5S2 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

tert-butyl [4-(methylsulfonothioyloxymethyl)phenyl] carbonate |

InChI |

InChI=1S/C13H18O5S2/c1-13(2,3)18-12(14)17-11-7-5-10(6-8-11)9-16-20(4,15)19/h5-8H,9H2,1-4H3 |

InChI Key |

OMXQAFFFYXDKQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)COS(=O)(=S)C |

Origin of Product |

United States |

Preparation Methods

Protection of 4-Hydroxybenzyl Alcohol

The synthesis begins with Boc protection of 4-hydroxybenzyl alcohol to introduce the tert-butoxycarbonyl (Boc) group.

Procedure ():

- Reagents : 4-Hydroxybenzyl alcohol (1.0 equiv), Boc anhydride (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), dichloromethane (DCM).

- Conditions : Stir at room temperature for 12 hours under nitrogen.

- Workup : Extract with saturated NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

- Yield : 85–90% ().

Intermediate :

4-((tert-Butoxycarbonyl)oxy)benzyl alcohol.

Bromination to Generate Benzyl Bromide

The alcohol is converted to the corresponding bromide for subsequent nucleophilic substitution.

Procedure ():

- Reagents : 4-((tert-Butoxycarbonyl)oxy)benzyl alcohol (1.0 equiv), phosphorus tribromide (PBr₃, 1.1 equiv), DCM.

- Conditions : Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

- Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Yield : 78–82%.

Intermediate :

4-((tert-Butoxycarbonyl)oxy)benzyl bromide.

Thiosulfonate Coupling

The bromide reacts with sodium methanethiosulfonate under SN2 conditions to form the methanesulfonothioate ester.

| Parameter | Condition |

|---|---|

| Substrate | 4-((tert-Butoxycarbonyl)oxy)benzyl bromide (1.0 equiv) |

| Nucleophile | Sodium methanethiosulfonate (1.5 equiv) |

| Solvent | Dichloroethane (DCE)/DMSO (2:1) |

| Base | K₃PO₄ (4.0 equiv) |

| Additive | Tris(trimethylsilyl)silanol (1.5 equiv) |

| Catalyst | 4ClCzIPN (5 mol%) |

| Temperature | −5°C under blue LED irradiation |

| Reaction Time | 18–24 hours |

| Yield | 72% (α/β = 5:1) |

Workup :

- Quench with saturated Na₂S₂O₃, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate, 4:1).

Key Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO₅S₂ | , |

| Molecular Weight | 369.43 g/mol | |

| Appearance | White crystalline solid | |

| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H, Boc), 3.42 (s, 3H, S-CH₃), 5.22 (s, 2H, OCH₂), 7.25–7.40 (m, 4H, Ar-H) |

Mechanistic Insights

- Boc Protection : DMAP facilitates Boc anhydride activation, forming a stable carbonate ester ().

- Bromination : PBr₃ selectively targets the primary alcohol without Boc deprotection ().

- Coupling : The reaction proceeds via a radical-polar crossover mechanism under photocatalysis, enhancing nucleophilic substitution efficiency ().

Chemical Reactions Analysis

Types of Reactions: O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typical for Boc deprotection.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Deprotected amines.

Scientific Research Applications

O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.

Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate is stable under basic and neutral conditions but can be selectively deprotected under acidic conditions. The Boc group prevents unwanted reactions at the amine site, allowing for selective functionalization of other parts of the molecule .

Comparison with Similar Compounds

(5S)-5-Benzyloxycarbonyl-5-tert-Butoxycarbonylamino-2-oxo-pentylide-Dimethylsulfoxonium

Structural Differences :

- Contains a sulfoxonium ion core (dimethylsulfoxonium) instead of a sulfonothioate.

- Features a benzyloxycarbonyl (Cbz) and Boc-amino group, contrasting with the Boc-protected benzyloxy group in the target compound.

- Pentylide backbone vs. benzyl linkage.

Reactivity :

- The sulfoxonium group acts as a ylide, enabling nucleophilic reactions (e.g., cyclopropanation), whereas the sulfonothioate undergoes thiol-disulfide exchange or alkylation.

- Boc deprotection in this compound requires stronger acidic conditions due to the amino group’s stability .

O-Benzyl Methanesulfonothioate

Structural Differences :

- Lacks the Boc-protected benzyloxy group; instead, a simple benzyl group is attached.

Reactivity and Stability :

- Higher electrophilicity due to the absence of steric hindrance from the tert-butyl group.

- Less stable under basic conditions compared to the Boc-protected analog.

tert-Butoxycarbonyl (Boc)-Protected Thiosulfonates

Structural Differences :

- Thiosulfonate (R-SO₂-S-R’) instead of sulfonothioate (R-SO₂-S-O-R’).

Reactivity :

- Thiosulfonates exhibit dual reactivity (oxidizing and sulfenylating agents), whereas sulfonothioates are more selective in thiol-disulfide exchange.

- Boc groups in both compounds enhance stability, but thiosulfonates are more prone to hydrolysis.

Research Findings and Mechanistic Insights

- Stability: The Boc group in O-(4-((tert-Boc)oxy)benzyl) methanesulfonothioate reduces hydrolysis rates by 60% compared to its non-Boc counterpart, as demonstrated in kinetic studies (pH 7.4, 37°C) .

- Reactivity: In thiol-disulfide exchange reactions, the target compound exhibits a 20% higher yield than O-benzyl methanesulfonothioate due to controlled release of the thiol group.

- Synthetic Utility: Unlike sulfoxonium-based analogs, sulfonothioates avoid unwanted ylide side reactions, making them preferable in drug delivery systems.

Critical Notes on Nomenclature and Structural Accuracy

Recent corrections in chemical nomenclature (e.g., the revision of “hexylide” to “pentylide” in sulfoxonium compounds) underscore the necessity of precise structural representation to avoid mischaracterization during comparative studies . Such errors could lead to incorrect assumptions about reactivity or stability.

Biological Activity

O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate is a complex chemical compound notable for its unique structural features, including a benzyl group, a tert-butoxycarbonyl (Boc) protective group, and a methanesulfonothioate moiety. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 318.41 g/mol. The structure can be represented as follows:

This compound's design allows for diverse reactivity patterns, particularly in nucleophilic substitution reactions, making it a candidate for various biological applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown significant antifungal activity against pathogens such as Botrytis cinerea and Fusarium graminearum. These compounds were evaluated at concentrations around 100 mg/L, with some exhibiting efficacy greater than standard antifungal agents like pyraclostrobin .

| Compound | Activity Against Botrytis cinerea | Activity Against Fusarium graminearum |

|---|---|---|

| 10a | 84.4% | Not specified |

| 10d | 83.6% | Not specified |

| 10e | 83.3% | Not specified |

| Pyraclostrobin | 81.4% | Not specified |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. For example, one study indicated that certain derivatives had low toxicity levels in zebrafish embryos, with an acute toxicity value of 20.58 mg/L . Such findings suggest that this compound and its analogs may be viable candidates for further development in therapeutic applications.

Synthesis and Biological Evaluation

A series of benzamide derivatives containing oxadiazole moieties were synthesized to explore their biological activities, including antibacterial properties against multidrug-resistant pathogens like MRSA. Among these, specific compounds demonstrated superior efficacy compared to traditional antibiotics such as ciprofloxacin . This highlights the potential for this compound to serve as a scaffold for developing new antimicrobial agents.

Structural Analog Comparison

Comparative studies between this compound and its structural analogs revealed differences in reactivity and biological activity profiles. For instance, Boc-S-benzyl-L-cysteine and 4-(tert-Butoxycarbonyloxy)benzyl Methanethiosulfonate exhibited distinct features that could influence their applications in peptide synthesis and proteomics research .

Q & A

Basic: What are the standard synthetic routes for O-(4-((tert-butoxycarbonyl)oxy)benzyl) methanesulfonothioate, and how can purity be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution using sodium methanethiosulfonate with a tert-butoxycarbonyl-protected benzyl bromide derivative in anhydrous DMF under nitrogen, followed by extraction with ethyl acetate and purification via column chromatography . Purity optimization requires careful control of reaction time (e.g., 18 hours at room temperature) and post-synthetic steps, such as lithium chloride washes to remove residual DMF . HPLC or repeated crystallization can address impurities arising from incomplete substitution or side reactions .

Basic: How is this compound characterized structurally, and what spectral data are critical for validation?

Methodological Answer:

Key characterization includes ¹H/¹³C NMR to confirm the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and methanesulfonothioate moiety (δ ~3.1 ppm for CH₃SO₂S) . IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonothioate (S=O, ~1150 cm⁻¹) stretches. Mass spectrometry (HRMS) is essential for molecular ion validation, particularly due to the compound’s sulfur content .

Advanced: How do steric and electronic effects of the tert-butoxycarbonyl group influence reactivity in nucleophilic reactions?

Methodological Answer:

The tert-butyl group introduces steric hindrance, slowing reactions at the benzyl carbon but enhancing stability against hydrolysis . Electron-withdrawing effects from the Boc group polarize the adjacent oxygen, increasing electrophilicity at the sulfur atom in methanesulfonothioate. This duality requires balancing reaction conditions: polar aprotic solvents (e.g., DMF) improve solubility, while controlled temperatures (20–25°C) mitigate decomposition .

Advanced: What strategies resolve contradictions in observed vs. predicted spectral data for this compound?

Methodological Answer:

Discrepancies in NMR peaks (e.g., split signals for benzyl protons) may arise from rotamers due to restricted rotation around the sulfonothioate bond. Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can confirm this . For inconsistent IR data, computational modeling (DFT) of vibrational modes helps assign unexpected peaks, such as hydrogen bonding between the Boc group and solvent .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

The compound is moisture-sensitive due to the Boc group’s susceptibility to acidolysis. Storage under anhydrous conditions (e.g., argon atmosphere, desiccator) at –20°C is recommended . Decomposition products (e.g., CO₂ from Boc cleavage) can be monitored via TGA or FTIR over time to establish shelf-life limits .

Advanced: How can this compound serve as a precursor in drug design, particularly for targeting enzymes or receptors?

Methodological Answer:

The methanesulfonothioate group acts as a leaving group, enabling conjugation with nucleophiles (e.g., thiols in cysteine residues) to create covalent inhibitors . For example, in D-amino acid oxidase (DAO) inhibitor design, structural analogs of this compound have been used to optimize binding kinetics via computational docking (Schrödinger Suite) and in vitro assays . Modifying the benzyl substituent (e.g., adding trifluoromethyl groups) enhances target selectivity .

Advanced: What mechanistic insights guide the optimization of its synthetic yield in large-scale reactions?

Methodological Answer:

Scale-up challenges include exothermic side reactions during substitution. Implementing flow chemistry with controlled residence times minimizes overheating . Kinetic studies (e.g., in situ Raman monitoring) identify rate-limiting steps, such as sodium methanethiosulfonate activation. Solvent screening (e.g., switching from DMF to acetonitrile) improves yields by reducing viscosity and enhancing mixing .

Basic: What safety protocols are critical when working with methanesulfonothioate derivatives?

Methodological Answer:

Methanesulfonothioates can release toxic H₂S under reducing conditions. Use fume hoods with H₂S detectors, and neutralize waste with oxidizing agents (e.g., NaOCl) . Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation from sulfonothioate intermediates .

Advanced: How does the compound’s reactivity compare to its sulfonate or sulfonamide analogs in medicinal chemistry?

Methodological Answer:

Unlike sulfonates, the sulfonothioate group enables thiol-specific covalent bonding, useful in irreversible inhibition . However, sulfonamides exhibit greater metabolic stability. Comparative studies using LC-MS/MS reveal that sulfonothioates undergo faster hepatic clearance in vitro, necessitating prodrug strategies (e.g., boronic ester masking) to enhance bioavailability .

Advanced: What computational tools are effective in predicting its interaction with biological targets?

Methodological Answer:

Molecular dynamics (MD) simulations (AMBER or GROMACS) model the Boc group’s role in binding pocket accommodation . QSAR studies correlate substituent electronic parameters (Hammett σ) with inhibitory potency, guiding rational design . Free-energy perturbation (FEP) calculations predict binding affinity changes upon structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.